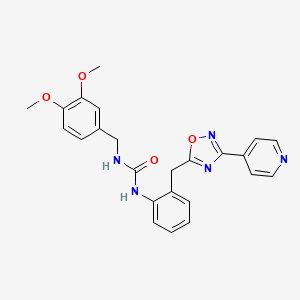
4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a chemical compound with the molecular formula C10H7Cl2N3 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine often involves reactions such as double cross-coupling and aldol condensation . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is characterized by the presence of two chlorine atoms, a methyl group, and a pyridyl group attached to a pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives like 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine can participate in various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is 240.09 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antitumor Activity and Medicinal Chemistry
The synthesis and antitumor activity of various pyrimidine derivatives have been a significant area of research. For instance, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been synthesized and shown potent inhibitory activities against certain cancer types, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Grivsky et al., 1980). Such studies underscore the importance of pyrimidine compounds in developing new anticancer drugs, where derivatives of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine could serve as key intermediates or active agents.
Nonlinear Optics (NLO) and Material Science
Pyrimidine rings are prevalent in nature and have found applications in the fields of medicine and nonlinear optics (NLO). Research on thiopyrimidine derivatives, for example, has shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020). This exploration opens avenues for using 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine derivatives in developing new materials with desirable optical properties for technological advancements.
Synthetic Chemistry and Drug Development
The versatility of pyrimidine derivatives in synthetic chemistry is well-documented, with their use in creating various biologically active molecules. For instance, transformations of dichloropyrimidine compounds have led to the synthesis of condensed azines, illustrating the potential of these molecules in generating new chemical entities (Bakulina et al., 2014). Such synthetic routes can be instrumental in developing new drugs, where 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine can act as a precursor or intermediate in crafting molecules with desired therapeutic effects.
DNA Interaction and Biochemistry
The interaction of pyrimidine derivatives with DNA is another area of interest, highlighting the potential of these compounds in understanding genetic processes and designing drugs that target DNA. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have revealed insights into how such molecules can interact with DNA, offering a basis for developing drugs that modulate genetic expression or combat genetic diseases (Zhang et al., 2013).
properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-3-2-4-13-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVBSZANRXEMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2939391.png)
![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)